![molecular formula C15H28N2O2 B13539785 Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B13539785.png)
Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate: is a chemical compound with the molecular formula C15H28N2O2. It is characterized by a spirocyclic structure containing nitrogen atoms, which makes it an interesting subject for various chemical and pharmaceutical studies .
Preparation Methods
The synthesis of tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate typically involves the reaction of appropriate amines with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate: This compound has a similar structure but with a different positioning of nitrogen atoms, which can affect its reactivity and applications.
Tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate:
These comparisons highlight the uniqueness of tert-butyl 3,8-diazaspiro[5
Properties
Molecular Formula |
C15H28N2O2 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-7-15(8-11-17)6-4-5-9-16-12-15/h16H,4-12H2,1-3H3 |
InChI Key |
ZXMMYPKXZRDAFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCNC2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)
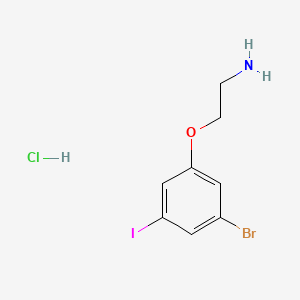
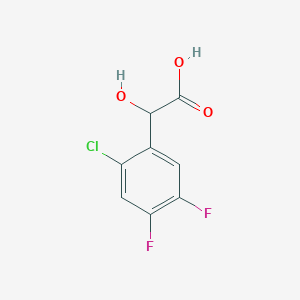

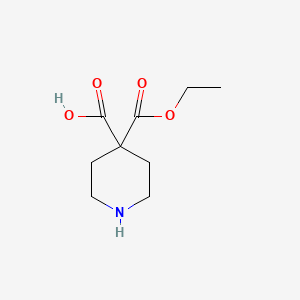
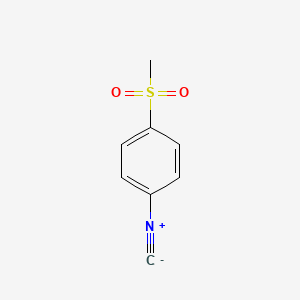
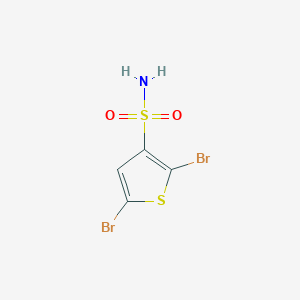

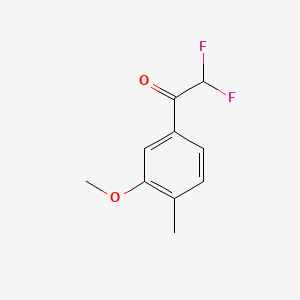
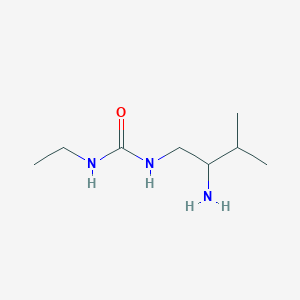
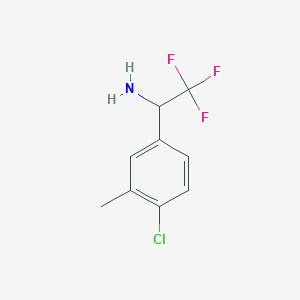
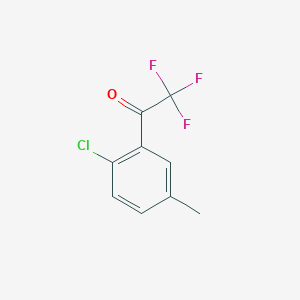
![rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamidedihydrochloride,trans](/img/structure/B13539783.png)
